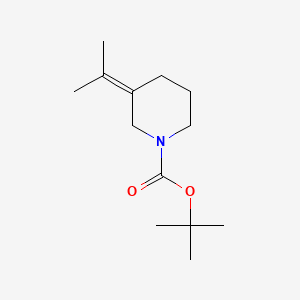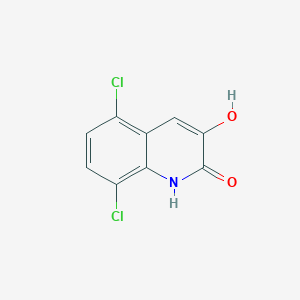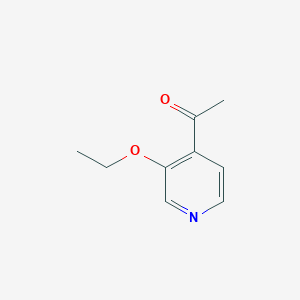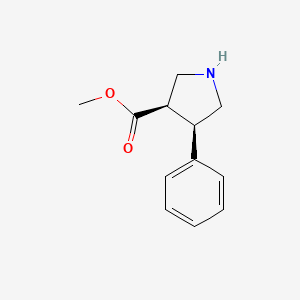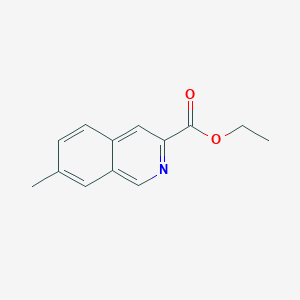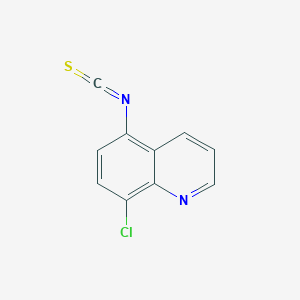
8-Chloro-5-isothiocyanatoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-isothiocyanatoquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-isothiocyanatoquinoline typically involves the introduction of the chloro and isothiocyanato groups into the quinoline ring. One common method is the chlorination of 5-aminoquinoline followed by the reaction with thiophosgene to introduce the isothiocyanato group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and isothiocyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-5-isothiocyanatoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanato group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Addition Reactions: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Amino or thiol-substituted quinoline derivatives.
Addition Reactions: Thiourea derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced quinoline derivatives.
Applications De Recherche Scientifique
8-Chloro-5-isothiocyanatoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of materials with specific properties, such as light-emitting diodes and sensors.
Mécanisme D'action
The mechanism of action of 8-Chloro-5-isothiocyanatoquinoline involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The chloro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The quinoline ring structure allows for interactions with DNA and other biomolecules, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
8-Chloroquinoline: Lacks the isothiocyanato group, making it less reactive.
5-Isothiocyanatoquinoline: Lacks the chloro group, affecting its biological activity.
8-Hydroxyquinoline: Contains a hydroxyl group instead of chloro and isothiocyanato groups, leading to different reactivity and applications.
Uniqueness: 8-Chloro-5-isothiocyanatoquinoline is unique due to the presence of both chloro and isothiocyanato groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C10H5ClN2S |
|---|---|
Poids moléculaire |
220.68 g/mol |
Nom IUPAC |
8-chloro-5-isothiocyanatoquinoline |
InChI |
InChI=1S/C10H5ClN2S/c11-8-3-4-9(13-6-14)7-2-1-5-12-10(7)8/h1-5H |
Clé InChI |
FOTMKPMOCNGPRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)Cl)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13678602.png)
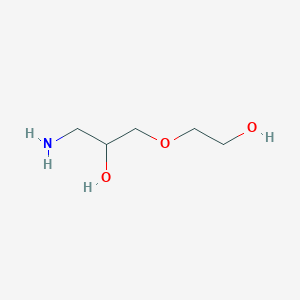
![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)
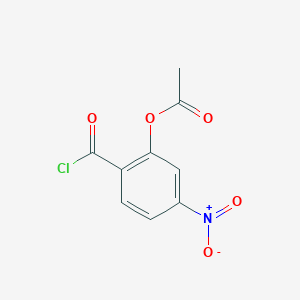

![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
